1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine
Description
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C11H14FN. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopropane ring attached to a methanamine group, with a 3-fluoro-5-methylphenyl substituent.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
[1-(3-fluoro-5-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3,7,13H2,1H3 |
InChI Key |
VWFYKENFVCDJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopropanemethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is not well-documented. as an amine, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent bonding. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-5-methylphenyl)cyclopropylmethanamine
- 1-(3-Fluoro-5-methylphenyl)cyclopropylamine
- 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic acid
Uniqueness
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a 3-fluoro-5-methylphenyl substituent. These structural elements confer distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHFN and a molecular weight of approximately 179.23 g/mol. It features a cyclopropane ring substituted with a 3-fluoro-5-methylphenyl group, which enhances its lipophilicity and metabolic stability. The presence of the fluorine atom is particularly noteworthy as it affects the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes involved in neurotransmission. These interactions may result in altered physiological responses, suggesting potential applications in pharmacological studies. The amine group allows for participation in various chemical reactions, enhancing the compound's versatility in medicinal applications.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit inhibitory effects on protein kinases, which are crucial in regulating cell proliferation and differentiation. For instance, inhibitors of tyrosine kinases have been explored for their therapeutic potential against neoplastic diseases, including leukemia . The ability of this compound to inhibit specific kinases could position it as a candidate for cancer treatment.
Antimicrobial Properties
Preliminary studies suggest that related compounds exhibit antimicrobial activity. For example, some fluorinated compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties. Further research is necessary to establish its efficacy against specific pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHFN | Cyclopropane ring, fluorine substitution | Potential anticancer and antimicrobial effects |
| 1-(3-Fluoro-4-methylphenyl)cyclopropanemethanamine | CHFN | Similar structure but different methyl positioning | Varies in pharmacological profile |
| 1-(3-Chloro-5-methylphenyl)cyclopropanemethanamine | CHClN | Chlorine instead of fluorine | Different biological activity due to halogen type |
| 1-(4-Methylphenyl)cyclopropanemethanamine | CHN | Lacks fluorine | Simpler structure may lead to different interactions |
This comparison illustrates how the presence of fluorine and the arrangement of substituents contribute to the unique properties of this compound compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
